Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate is an organic compound with the molecular formula . It is a derivative of pyridine, which is a basic heterocyclic organic compound. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds, and has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate belongs to the class of sodium sulfinates, which are versatile building blocks in organic synthesis. They are classified as organosulfur compounds due to the presence of sulfur in their structure, specifically as sulfinates where the sulfur atom has a valency of +4 .
The synthesis of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate typically involves:
Industrial production methods mirror laboratory syntheses but are scaled up for efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity .
The molecular structure of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate can be represented as follows:
COC(=O)C1=CC(=CN=C1)S(=O)[O-].[Na+]
The compound features a pyridine ring substituted with a methoxycarbonyl group and a sulfonate group, which significantly influences its reactivity and properties.
Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate participates in various chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis and its potential applications in forming complex organosulfur compounds .
The mechanism of action of Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate primarily involves its role as a nucleophile or electrophile in chemical transformations. The sulfonate group can participate in substitution reactions, while the pyridine ring can coordinate with metal ions, thereby influencing catalytic processes. The specific pathways depend on the reaction conditions and substrates involved .
Property | Value |
---|---|
Molecular Formula | C7H6NNaO4S |
Molecular Weight | 223.18 g/mol |
IUPAC Name | Sodium 5-methoxycarbonylpyridine-3-sulfinate |
InChI Key | KRHHRBGFZQAQAX-UHFFFAOYSA-M |
Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate has several significant applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: